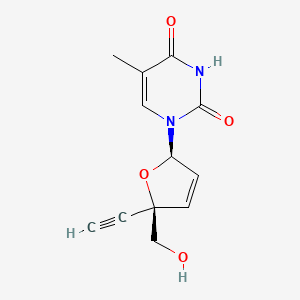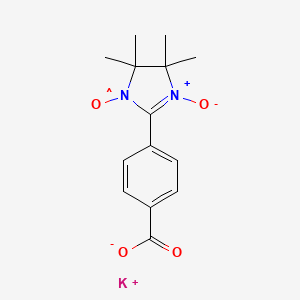
羧基-PTIO 钾盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-(4-carboxylatophenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide is a potassium salt having 2-(4-carboxylatophenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide as the counterion. It has a role as a radical scavenger and an apoptosis inhibitor. It is a potassium salt and an organic radical. It contains a carboxylato-PTIO.
科学研究应用
羧基-PTIO 钾盐应用分析
一氧化氮合酶抑制: 羧基-PTIO 钾盐与一氧化氮 (NO) 反应抑制 NO 合酶,这在各种生理和病理过程中至关重要 .
一氧化氮生成检测: 它用于反应混合物中以检查羟基自由基或一氧化氮的生成,特别是用于检查一氧化氮的生成 .
神经学研究: 该化合物已被添加到神经元中,以分析其在葡萄糖/氧气/血清剥夺 (GOSD) 条件下的影响,这与研究缺血性疾病和神经保护策略有关 .
作用机制
Target of Action
Carboxy-PTIO, potassium salt primarily targets Nitric Oxide (NO) . Nitric Oxide is a key signaling molecule in the body that plays a crucial role in various physiological and pathological processes.
Mode of Action
Carboxy-PTIO, potassium salt acts as a scavenger of Nitric Oxide (NO) . It reacts with NO to form carboxy-PTI derivatives, which in turn inhibits Nitric Oxide Synthase (NOS), an enzyme responsible for the production of NO .
Biochemical Pathways
The primary biochemical pathway affected by Carboxy-PTIO, potassium salt is the Nitric Oxide Synthase (NOS) pathway . By scavenging NO and inhibiting NOS, Carboxy-PTIO, potassium salt can modulate the downstream effects of NO, such as vasodilation and neurotransmission .
Pharmacokinetics
It is known to be water-soluble , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The primary result of Carboxy-PTIO, potassium salt’s action is the reduction of NO levels in the body . This can lead to concentration-dependent reductions of murine aortic relaxation . At concentrations of 300µM or more, Carboxy-PTIO, potassium salt can slightly enhance relaxation elicited by nitrergic nerve stimulation .
Action Environment
The action of Carboxy-PTIO, potassium salt can be influenced by various environmental factors. For instance, it has been used to examine the generation of nitric oxide in reaction mixtures . It has also been added to neurons to analyze its effect on glucose/oxygen/serum deprivation (GOSD) conditions .
属性
InChI |
InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q;+1/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEUQMVIGXFZQU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)[O-])[O-])(C)C)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16KN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Carboxy-PTIO potassium salt acts as a nitric oxide scavenger by rapidly reacting with NO, effectively reducing its bioavailability within plant cells [, , ]. This, in turn, can inhibit NO-dependent signaling pathways. For instance, in tobacco suspension cells, cPTIO was shown to reduce the expression of defense-related genes induced by chitooligosaccharides, suggesting NO's involvement in this defense response []. Similarly, in cotton plants subjected to drought stress, pre-treatment with cPTIO was found to influence antioxidant enzyme activities, indicating NO's role in stress responses [].
A: Research on Taxus chinensis var. mairei (a yew species) demonstrated that applying cPTIO under UV-B stress led to a significant increase in the concentration of flavonoids, condensed tannins, total phenolics, and taxol compared to UV-B stress alone []. This suggests that NO scavenging by cPTIO may influence the biosynthesis of these secondary metabolites, potentially as a compensatory mechanism under stress conditions.
A: Yes, researchers often utilize cPTIO alongside NO donors, such as sodium nitroprusside (SNP), to confirm the specific involvement of NO in observed effects. For example, in a study on cotton leaf proteome, researchers used a combination of SNP treatments and cPTIO treatments to differentiate between NO-dependent and NO-independent protein expression changes []. Similarly, in studies on Sorbus pohuashanensis embryo germination, the effects of SNP were compared with those of SNP in combination with cPTIO to confirm NO's role in germination [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
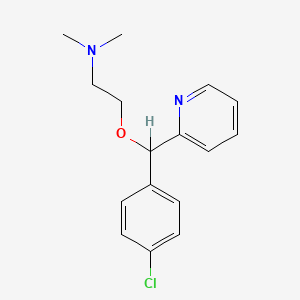
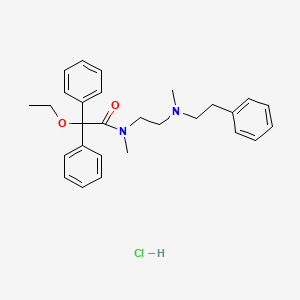
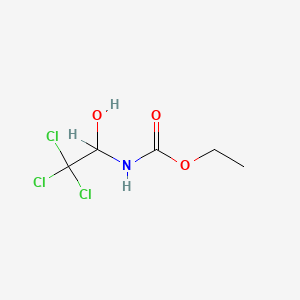
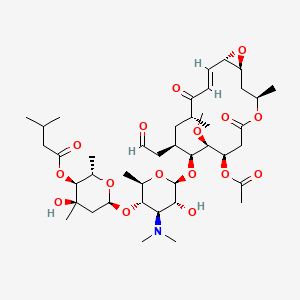




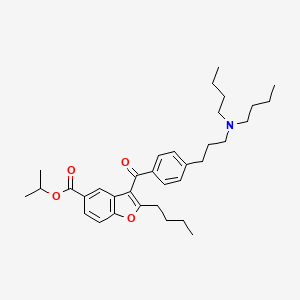
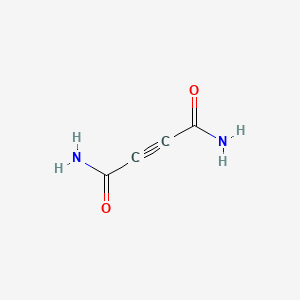
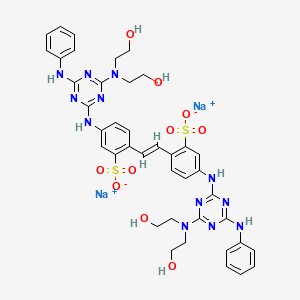
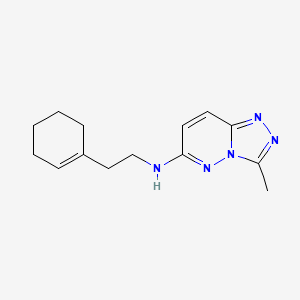
![(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid](/img/structure/B1668374.png)
